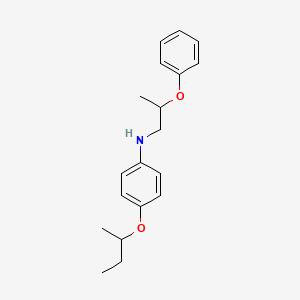

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline

Description

Properties

IUPAC Name |

4-butan-2-yloxy-N-(2-phenoxypropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-4-15(2)21-19-12-10-17(11-13-19)20-14-16(3)22-18-8-6-5-7-9-18/h5-13,15-16,20H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJZXPZLXXSYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Diazotization and Azo Coupling

- Starting from 4-aminobenzene derivatives , perform diazotization using sodium nitrite in acidic conditions (e.g., HCl) at low temperatures (~0–5°C) to generate the diazonium salt.

- Prepare the phenoxypropyl component separately, often as a phenol derivative with appropriate substitutions.

- Conduct azo coupling with the phenolic compound, forming the N-(2-phenoxypropyl) linkage.

- Introduce the sec-butoxy group through nucleophilic substitution on the aromatic ring or via alkylation of the amino group.

- Patent CN103517893A describes a process for synthesizing aminobiphenylene derivatives via diazotization and coupling, which can be adapted for similar structures. The process involves reacting aromatic amines with diazonium salts to form azo compounds, then further modifications to introduce alkoxy groups.

- High selectivity and yield

- Well-established protocols for aromatic azo compounds

- Suitable for introducing phenoxy and alkoxy groups

- Requires strict temperature control

- Potential for azo coupling side reactions

Multi-Step Synthesis with Functional Group Protection

- Protect amino groups with suitable protecting groups (e.g., Boc, Fmoc).

- Sequentially introduce phenoxy and sec-butoxy groups through selective reactions.

- Deprotect to obtain the final compound.

- The synthesis of complex aniline derivatives with multiple substituents often involves protection/deprotection strategies to prevent undesired reactions, as shown in the synthesis of salicylamide derivatives with amino acid linkers.

- High regioselectivity

- Flexibility to introduce diverse substituents

- Longer synthesis time

- Additional purification steps

Summary of Synthesis Pathway

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Key Steps

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or nitroso derivatives.

Reduction: Formation of corresponding amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has potential applications in drug development due to its structural characteristics that may influence biological activity. It could serve as a lead compound for synthesizing new pharmaceuticals targeting specific pathways in diseases.

2. Biological Activity

Research indicates that compounds similar to 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline exhibit significant biological activities:

- Antimicrobial Properties : Derivatives have shown effectiveness against various bacterial strains, including both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV.

- Anticancer Activity : Studies have demonstrated that this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro assays reported IC50 values ranging from 0.08 mM to 12 mM across different cancer cell lines.

- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokines such as TNF-alpha in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Antimicrobial Activity

A derivative of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were as low as 0.125 mg/mL against S. aureus, indicating strong antimicrobial properties.

Case Study 2: Cancer Cell Line Testing

In vitro studies on several cancer cell lines revealed significant growth inhibition with IC50 values ranging from 0.08 mM to 12 mM depending on the specific cell type tested. This suggests that the compound could be a candidate for further development in cancer therapeutics.

Case Study 3: Inflammation Models

In vivo studies using LPS-induced inflammation models showed that treatment with this compound led to a more than 90% reduction in TNF-alpha release at certain concentrations, highlighting its potential utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline and its analogs:

Key Observations:

Substituent Position and Electronic Effects: The sec-butoxy group in the target compound at the para position provides moderate electron-donating effects compared to the benzyloxy group in , which is strongly electron-donating due to resonance from the benzyl ring.

The isopentyloxy chain in enhances lipophilicity, which may improve blood-brain barrier penetration relative to the target compound.

Biological Implications :

- The dichloro substituents in could enhance binding to hydrophobic enzyme pockets but increase hepatotoxicity risks.

- The benzyloxy group in may improve binding to serotonin or dopamine receptors due to aromatic π-π interactions .

Physicochemical Properties

Biological Activity

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that derivatives of aniline compounds, including those similar to 4-(sec-butoxy)-N-(2-phenoxypropyl)aniline, exhibit significant anticancer properties. For example, compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values ranging from 1.62 μM to 5.99 μM .

Antifungal Activity

Research has also explored the antifungal properties of related compounds. A series of benzotriazole-azo-aniline derivatives demonstrated potent antifungal activity against several phytopathogenic fungi, suggesting that similar structural motifs could confer antifungal properties to 4-(sec-butoxy)-N-(2-phenoxypropyl)aniline .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the alkyl chain and aromatic substituents significantly influence biological activity. For instance, the introduction of different alkyl groups or variations in the phenyl substituents can enhance or diminish the anticancer efficacy of related compounds .

Case Studies

- Antiproliferative Effects : A study focusing on aniline derivatives showed that specific substitutions at the para position (like sec-butoxy) improved the antiproliferative activity against breast cancer cell lines. The presence of a phenoxy group was crucial for enhancing cellular uptake and subsequent cytotoxicity .

- Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, certain derivatives were found to suppress STAT3 promoter activity, which is linked to tumor growth and survival .

Data Table: Biological Activity Summary

Q & A

Q. What analytical methods validate the compound’s stability under experimental conditions (e.g., cell culture)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.